(5-Nitro-1H-indazol-3-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Nitro-1H-indazol-3-YL)acetic acid is a heterocyclic compound that contains an indazole ring substituted with a nitro group at the 5-position and an acetic acid moiety at the 3-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-1H-indazol-3-YL)acetic acid typically involves the nitration of indazole followed by the introduction of the acetic acid moiety. One common method involves the nitration of 1H-indazole using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitro-1H-indazole. This intermediate is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Nitro-1H-indazol-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid moiety can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Catalysts: Acid catalysts such as sulfuric acid for esterification reactions
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Substituted Indazoles: Nucleophilic substitution reactions yield various substituted indazoles.
Esters: Esterification reactions produce esters of this compound
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of (5-Nitro-1H-indazol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. Additionally, the indazole ring can inhibit certain enzymes, such as cyclooxygenase-2, which plays a role in inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Acetyl-5-nitro-1H-indazole: Similar structure with an acetyl group instead of an acetic acid moiety.
5-Nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole: Contains a nitro group and an indazole ring but with different substitutions.
Uniqueness
(5-Nitro-1H-indazol-3-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and an acetic acid moiety allows for diverse chemical reactivity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H7N3O4 |
---|---|
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
2-(5-nitro-2H-indazol-3-yl)acetic acid |
InChI |
InChI=1S/C9H7N3O4/c13-9(14)4-8-6-3-5(12(15)16)1-2-7(6)10-11-8/h1-3H,4H2,(H,10,11)(H,13,14) |
InChI-Schlüssel |
CRZFFTGXDWPTSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NNC(=C2C=C1[N+](=O)[O-])CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.